Product packaging for 2-ethyl-1,6-naphthyridine(Cat. No.:CAS No. 52816-68-9)

2-ethyl-1,6-naphthyridine

Cat. No.: B6612855
CAS No.: 52816-68-9
M. Wt: 158.20 g/mol
InChI Key: PSSPPIFHACYXBI-UHFFFAOYSA-N
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Description

2-Ethyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. The 1,6-naphthyridine scaffold, a diazanaphthalene structure consisting of two fused pyridine rings, is recognized as a privileged structure capable of interacting with a variety of biological receptors . While specific biological data for the 2-ethyl derivative may be limited, analogous 1,6-naphthyridine compounds have demonstrated a wide range of biomedical applications. Research into similar structures has shown that the 1,6-naphthyridine core is a key pharmacophore in compounds investigated for antitumor activities . Furthermore, derivatives of this scaffold, especially the 1,6-naphthyridin-2(1H)-one subclass which includes over 17,000 compounds, have been extensively studied and patented for their potential in drug discovery . The synthesis of 1,6-naphthyridines can be achieved through classical methods like the Skraup reaction, as well as through more modern synthetic approaches . This compound serves as a valuable building block for the synthesis of more complex molecules and for the exploration of new chemical space in the development of bioactive agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B6612855 2-ethyl-1,6-naphthyridine CAS No. 52816-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-9-4-3-8-7-11-6-5-10(8)12-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPPIFHACYXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Functionalization Strategies of 2 Ethyl 1,6 Naphthyridine

Electrophilic Aromatic Substitution Reactions on the Naphthyridine Ring

Electrophilic aromatic substitution (EAS) on the 1,6-naphthyridine (B1220473) core is generally challenging due to the electron-deficient nature of the pyridine (B92270) rings. The two nitrogen atoms withdraw electron density from the carbocyclic system, deactivating it towards attack by electrophiles. wikipedia.org However, under forcing conditions or with highly activated reagents, EAS can be achieved.

The position of electrophilic attack is dictated by the directing effects of the nitrogen atoms and the existing ethyl substituent. The nitrogen atoms strongly deactivate the positions ortho and para to them (positions 2, 5, 7, and 8). The ethyl group at the C2 position is a weak activating group and an ortho-, para-director. Therefore, it would direct incoming electrophiles to the 3- and 4-positions. Considering the deactivating effect of the N1 and N6 atoms, the most probable sites for electrophilic attack on 2-ethyl-1,6-naphthyridine are the C3 and C4 positions, as they are least deactivated.

For the related benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine system, electrophilic nitration, bromination, and chlorosulfonation have been reported to occur at the 4-position. researchgate.net This suggests that the pyridine ring that does not bear the initial substituent is more susceptible to electrophilic attack. Common EAS reactions that could potentially be applied to this compound, albeit likely with low to moderate yields, are summarized below.

ReactionReagentsPotential Product
NitrationHNO₃/H₂SO₄2-Ethyl-3-nitro-1,6-naphthyridine
BrominationBr₂/FeBr₃3-Bromo-2-ethyl-1,6-naphthyridine
SulfonationFuming H₂SO₄This compound-3-sulfonic acid

Nucleophilic Aromatic Substitution Reactions (SNAr)

The electron-deficient character of the 1,6-naphthyridine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen or a triflate, is present at an activated position. pressbooks.publibretexts.org This method is a powerful tool for introducing a wide range of nucleophiles onto the naphthyridine core.

The reactivity of halo-substituted 1,6-naphthyridines towards nucleophiles is significantly enhanced. For instance, positions activated by the ring nitrogens, such as C2, C5, and C7, are prime sites for SNAr. A leaving group at the C2 position of this compound would be readily displaced by various nucleophiles.

Recent research has highlighted the utility of 1,6-naphthyridine-5,7-ditriflates as versatile intermediates for diversification. acs.orgnih.govacs.org These bench-stable compounds can undergo regioselective, one-pot difunctionalization. The C7-triflate is more reactive and can be selectively displaced by a nucleophile, with the C5-triflate being substituted subsequently under different conditions. This strategy allows for the controlled introduction of different substituents. For example, a 7-chloro-1,6-naphthyridine (B1356899) derivative can be prepared, which can then undergo further nucleophilic substitution. acs.org

Leaving GroupNucleophile (Nu-H)Reagent/ConditionsProduct
Cl (at C7)R-NH₂Base, heat7-Amino-substituted-1,6-naphthyridine
OTf (at C7)R-OHBase7-Alkoxy-substituted-1,6-naphthyridine
Cl (at C5)R-SHBase5-Thioether-substituted-1,6-naphthyridine

Functional Group Interconversions on Existing Substituents

Functional group interconversions (FGIs) are essential for elaborating the structure of substituted 2-ethyl-1,6-naphthyridines. These reactions modify existing functional groups without altering the core heterocyclic structure.

A key example is the derivatization of a nitrile group. A nitrile substituent, which can be introduced at various positions on the 1,6-naphthyridine ring, can be hydrolyzed to a carboxylic acid or reduced to an amine. For instance, a nitrile group at the C8 position of a 1,6-naphthyridin-2(1H)-one has been shown to be a versatile handle for further derivatization. nih.gov

The ethyl group at the C2 position can also be functionalized. For example, benzylic-type oxidation could convert the ethyl group into an acetyl group or a hydroxyethyl (B10761427) group, providing a new point for diversification.

Common Functional Group Interconversions:

-CN → -COOH: Acid or base hydrolysis

-CN → -CH₂NH₂: Reduction (e.g., LiAlH₄, H₂/Catalyst)

-CH₂CH₃ → -COCH₃: Oxidation (e.g., KMnO₄, CrO₃)

-NO₂ → -NH₂: Reduction (e.g., Sn/HCl, H₂/Pd)

-OH → -OR: Williamson ether synthesis (Alkyl halide, base)

-COOH → -COOR: Fischer esterification (Alcohol, acid catalyst)

-COOH → -CONH₂: Amide coupling (Amine, coupling agent)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-heteroatom bond formation in modern organic synthesis. These reactions are highly effective for the derivatization of halo- or triflate-substituted 2-ethyl-1,6-naphthyridines.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide or triflate, is particularly noteworthy. nih.govyoutube.com It is widely used in medicinal chemistry due to its mild reaction conditions and tolerance of a broad range of functional groups. For instance, a 5-amino-7-triflyl-1,6-naphthyridine has been successfully subjected to Suzuki coupling with various boronic acids to install aryl or heteroaryl groups at the C7 position. acs.org Overcoming the "2-pyridyl problem," which involves the propensity of 2-pyridyl boronic acids to undergo proto-deboronation, has been a significant advancement, enabling more efficient couplings of heteroaromatic boronates with 1,6-naphthyridine scaffolds. acs.org

Other important palladium-catalyzed reactions applicable to the this compound system include:

Heck Reaction: Couples an organic halide with an alkene.

Sonogashira Coupling: Couples an organic halide with a terminal alkyne.

Buchwald-Hartwig Amination: Forms a C-N bond between an organic halide and an amine.

Negishi Coupling: Couples an organozinc reagent with an organic halide.

ReactionCoupling PartnersCatalyst/LigandProduct Type
Suzuki2-Ethyl-X-1,6-naphthyridine (X=Br, I, OTf) + R-B(OH)₂Pd(PPh₃)₄, Base2-Ethyl-R-1,6-naphthyridine
Heck2-Ethyl-X-1,6-naphthyridine + AlkenePd(OAc)₂, P(o-tol)₃2-Ethyl-(alkenyl)-1,6-naphthyridine
Sonogashira2-Ethyl-X-1,6-naphthyridine + AlkynePdCl₂(PPh₃)₂, CuI2-Ethyl-(alkynyl)-1,6-naphthyridine
Buchwald-Hartwig2-Ethyl-X-1,6-naphthyridine + R₂NHPd₂(dba)₃, BINAP2-Ethyl-(R₂N)-1,6-naphthyridine

Introduction of Heteroatom-Containing Substituents

The introduction of heteroatom-containing functional groups is a key strategy for modulating the biological activity and physicochemical properties, such as solubility and polarity, of the this compound scaffold.

Nitrogen-containing substituents are commonly introduced via SNAr reactions with amines or through Buchwald-Hartwig amination of halo-naphthyridines. acs.org Oxygen-containing substituents, such as alkoxy and aryloxy groups, can be installed via SNAr with alcohols or phenols in the presence of a base (Williamson ether synthesis). Similarly, sulfur-containing groups can be introduced using thiols as nucleophiles.

A recent study on highly substituted 1,6-naphthyridines demonstrated the successful introduction of various heteroatom substituents at the C7 position of a triflate-activated precursor. acs.org This included Buchwald amination, phosphinylation, and etherification, showcasing the versatility of this approach.

Examples of Heteroatom Introduction:

Amination: Displacement of a C7-triflate with an amine. acs.org

Etherification: Reaction of a C7-triflate with an alcohol. acs.org

Phosphinylation: Coupling of a C7-triflate with a phosphine (B1218219) oxide. acs.org

Thiolation: Nucleophilic substitution with a thiol to form a thioether. mdpi.com

Ring Annulation and Formation of Fused Polycyclic Systems

Building additional rings onto the this compound framework leads to the formation of rigid, polycyclic systems with unique three-dimensional shapes, which can be advantageous for specific receptor interactions.

Various strategies can be employed for ring annulation. For example, intramolecular cyclization reactions can be used to construct new rings. A review of synthetic methods for 1,6-naphthyridines describes several annulation approaches, including intramolecular Heck-type cyclizations to form tetrahydrobenzo[b] Current time information in Bangalore, IN.rsc.org-naphthyridines. researchgate.net

The synthesis of 1H-imidazo[4,5-h] Current time information in Bangalore, IN.rsc.orgnaphthyridin-2(3H)-one, a c-Met kinase inhibitor, was achieved by conformationally constraining the 7,8-positions of a 1,6-naphthyridine precursor, effectively building a fused imidazole-urea ring. nih.gov Another example involves the synthesis of benzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivatives, which can possess antiproliferative and cytotoxic activities. mdpi.com These complex scaffolds are often built through multi-step sequences that involve the formation of the naphthyridine core followed by annulation reactions.

Annulation StrategyReactants/IntermediatesFused System
Intramolecular Heck CyclizationN-allyl-substituted aminonaphthyridineTetrahydrobenzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine researchgate.net
Condensation/Cyclization7,8-Diamino-1,6-naphthyridine + Urea equivalentImidazo[4,5-h] Current time information in Bangalore, IN.rsc.orgnaphthyridin-2-one nih.gov
Friedländer Annulationo-Aminoaryl ketone + Methylene-active compoundBenzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. uobasrah.edu.iq For 2-ethyl-1,6-naphthyridine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments are employed for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the aliphatic protons of the ethyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The ethyl group protons would appear more upfield, with the methylene (B1212753) (-CH₂) protons exhibiting a quartet and the methyl (-CH₃) protons a triplet, characteristic of an ethyl group spin system.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The this compound molecule has 10 carbon atoms. The aromatic carbons of the naphthyridine ring would produce signals in the δ 110-160 ppm range, while the aliphatic carbons of the ethyl group would be found at much higher field (upfield), typically in the δ 10-30 ppm range. Online prediction tools can offer estimated chemical shifts for such structures. chemaxon.comnmrdb.orgualberta.ca

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals, especially for complex or substituted naphthyridine derivatives, 2D-NMR techniques are indispensable. mdpi.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would confirm the correlation between the methyl and methylene protons of the ethyl group and map the connectivity of the protons around the aromatic rings. oup.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on standard chemical shift increments and spectral databases. Actual experimental values may vary based on solvent and other conditions.

Atom PositionPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
C2-CH₂-CH₃~1.4Triplet (t)~14
C2-CH₂-CH₃~3.0Quartet (q)~30
Aromatic Protons (H3, H4, H5, H7, H8)7.5 - 9.0Doublet (d), Singlet (s)-
Aromatic Carbons--120 - 165

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization (e.g., ESI-MS, GC-MS in research contexts)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound (C₁₀H₁₀N₂), the exact molecular weight is 158.0844 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In a standard electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule, the molecular ion (M⁺˙), would be observed at m/z 158. libretexts.org Due to the presence of two nitrogen atoms, this molecular ion peak will conform to the nitrogen rule, having an even nominal mass.

Fragmentation analysis provides further structural information. The fragmentation of this compound would likely involve the ethyl substituent. Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): This involves the cleavage of the C-C bond of the ethyl group, which would result in a fragment ion at m/z 143 ([M-15]⁺). This is often a favorable fragmentation for ethyl-substituted aromatics. libretexts.org

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond connecting the ethyl group to the naphthyridine ring would produce a fragment at m/z 129 ([M-29]⁺).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and thermally stable compounds like N-heterocycles. nih.govresearchgate.netmdpi.comnih.gov In a research context, GC-MS allows for the analysis of complex mixtures, enabling the identification of this compound and potential side-products or impurities from a synthetic reaction. Electrospray ionization (ESI), a soft ionization technique often coupled with liquid chromatography (LC-MS), is particularly useful for analyzing polar or less volatile derivatives of the naphthyridine core, typically by detecting the protonated molecule [M+H]⁺ at m/z 159.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityNotes
158[C₁₀H₁₀N₂]⁺˙Molecular Ion (M⁺˙)
143[M - CH₃]⁺Loss of a methyl radical
129[M - C₂H₅]⁺Loss of an ethyl radical

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edu The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features. uobasrah.edu.iq

The main expected absorptions are:

Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will show stretching absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic naphthyridine ring system appear in the 1400-1650 cm⁻¹ region. nih.gov These are often multiple sharp bands and are characteristic of the aromatic heterocycle.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the fingerprint region (below 1400 cm⁻¹), and their specific pattern can sometimes give clues about the substitution pattern on the aromatic ring. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000StretchingAromatic C-H
3000 - 2850StretchingAlkyl C-H (ethyl group)
1650 - 1400StretchingAromatic C=C and C=N
1470 - 1370BendingAlkyl C-H (ethyl group)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. youtube.com The naphthyridine core of this compound is an extended aromatic π-system, which is expected to absorb UV radiation, leading to π → π* transitions.

The UV-Vis spectrum of this compound would likely display multiple absorption bands characteristic of diazanaphthalene-type structures. nih.gov The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of heteroatoms. While specific experimental data for this compound is not readily published, related aromatic N-heterocycles typically exhibit strong absorptions in the 200-400 nm range. researchgate.netresearchgate.net The ethyl group, being an alkyl substituent, is not a chromophore itself and is expected to have only a minor (auxochromic) effect on the absorption spectrum compared to the parent 1,6-naphthyridine (B1220473).

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, which provides detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov

While no specific crystal structure for this compound has been deposited in public databases, analysis of related structures like 1,6-naphthyridin-2(1H)-ones has been performed. nih.gov For this compound, a crystallographic study would be expected to confirm the planarity of the bicyclic naphthyridine ring system. It would also precisely define the geometry of the ethyl group and its orientation relative to the aromatic plane. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any potential π-π stacking or other non-covalent interactions. Such data is invaluable for understanding the solid-state properties of the material and for computational modeling studies. acs.org

Chromatographic Techniques for Separation and Purification in Research (e.g., Column Chromatography in a research context)

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures. youtube.com In a research setting, column chromatography is the standard method used to isolate this compound after its synthesis. mit.eduyoutube.com

The principle of column chromatography is the differential partitioning of components between a stationary phase (typically polar silica (B1680970) gel) and a mobile phase (a less polar organic solvent or solvent mixture, called the eluent). khanacademy.org For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be used as the eluent. The components of the crude reaction mixture travel down the column at different rates depending on their polarity, allowing for the collection of the pure product in separate fractions. The purity of the collected fractions is typically monitored by a more rapid technique, such as Thin-Layer Chromatography (TLC). For more challenging separations, especially involving ionic or very polar derivatives, reversed-phase chromatography may be employed. biotage.com

Theoretical and Computational Chemistry of 2 Ethyl 1,6 Naphthyridine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-ethyl-1,6-naphthyridine. nih.gov These calculations provide a detailed picture of electron distribution, which is fundamental to understanding a molecule's behavior.

Key Research Findings:

Electron Distribution and Reactivity: The nitrogen atoms in the 1,6-naphthyridine (B1220473) core introduce a significant perturbation of the electron density compared to their carbocyclic analog, naphthalene. acs.org This results in regions of varying electron richness and deficiency across the molecule. The nitrogen atoms themselves are centers of high electron density, making them susceptible to electrophilic attack and protonation. Conversely, the adjacent carbon atoms are rendered more electron-deficient, suggesting they are potential sites for nucleophilic attack. The ethyl group at the 2-position, being an electron-donating group, can further modulate the electronic properties of the ring system.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For naphthyridine systems, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-orbital. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a smaller HOMO-LUMO gap generally corresponds to lower hardness and higher reactivity.

Table 1: Calculated Electronic Properties of a Naphthyridine Derivative (Illustrative Example)

PropertyCalculated Value (Arbitrary Units)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVAn indicator of chemical reactivity and stability.
Chemical Hardness (η)2.65Resistance to change in electron distribution.
Electronegativity (χ)3.85The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω)2.79A measure of the electrophilic character of a species.

Note: The values in this table are for illustrative purposes and would need to be specifically calculated for this compound.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic properties, which is invaluable for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. mdpi.comnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. researchgate.net This comparison can confirm the proposed structure and aid in the assignment of complex spectra. The accuracy of these predictions has significantly improved with the development of advanced computational models and can often achieve a mean absolute error of less than 0.2 ppm for ¹H shifts. nih.gov

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* and n → π*). This data is crucial for understanding the photophysical properties of the molecule.

Molecular Modeling and Docking Studies for Intermolecular Interactions

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. researchgate.netnih.gov

Research Applications:

Binding Mode Prediction: Docking studies can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the complex between this compound and a biological receptor. For example, the nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking interactions with aromatic amino acid residues in a protein's active site.

Lead Optimization: By understanding the binding mode, medicinal chemists can design derivatives of this compound with improved binding affinity and selectivity. For instance, modifications to the ethyl group or the addition of substituents at other positions on the naphthyridine core can be explored computationally to enhance interactions with the target. malayajournal.orgresearchgate.net

Table 2: Illustrative Docking Results for a Naphthyridine Derivative

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Kinase A-8.5LEU88, VAL95, LYS110Hydrogen Bond, Hydrophobic Interaction
Topoisomerase II-9.2ASP479, ARG487, TYR805Hydrogen Bond, π-π Stacking
RXRα-7.9TRP305, LEU309Hydrophobic Interaction, van der Waals

Note: This table provides hypothetical data to illustrate the type of information obtained from docking studies. Specific results would depend on the target protein and the docking software used. researchgate.netmalayajournal.orgacs.org

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethyl group in this compound introduces conformational possibilities that can be explored computationally.

Key Aspects:

Potential Energy Surface (PES) Scan: A potential energy surface scan involves systematically rotating the dihedral angle of the ethyl group relative to the naphthyridine ring and calculating the energy at each step. nih.govscispace.com This generates a one-dimensional potential energy curve that reveals the most stable conformations (energy minima) and the energy barriers between them (transition states).

Conformational Isomers: The PES scan can identify different rotational isomers (rotamers) of this compound and their relative energies. Understanding the preferred conformation is important as it can influence the molecule's interaction with its environment, including biological receptors.

Energy Landscape: For more complex molecules, a multi-dimensional energy landscape can be mapped to explore the full range of conformational space. This provides a comprehensive understanding of the molecule's flexibility and the populations of different conformers at a given temperature. rug.nl

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent functionalization.

Methodology and Applications:

Reaction Coordinate Mapping: By identifying the reactants, products, and any intermediates, a reaction coordinate can be mapped out. This involves locating the transition state structure, which is the highest energy point along the reaction pathway.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate. Computational methods can provide accurate estimates of activation energies, helping to predict the feasibility of a proposed reaction.

Mechanism Elucidation: Theoretical studies can help to elucidate complex reaction mechanisms, such as those involving multiple steps or competing pathways. For example, in the synthesis of naphthyridines, computational analysis can help to understand the sequence of cyclization and condensation steps. researchgate.netnih.govmdpi.com

Mechanistic Investigations of Reactions Involving the Naphthyridine Core

Elucidation of Reaction Pathways and Intermediate Formation

The formation of the 1,6-naphthyridine (B1220473) core and its derivatives can proceed through several mechanistic pathways, often dictated by the choice of starting materials and catalysts. One prominent method involves a multi-component coupling reaction, which has been shown to be highly effective for generating substituted 1,6-naphthyridine systems. researchgate.netekb.eg

In the synthesis of related polycyclic systems like octahydrobenzo[h] researchgate.netdigitallibrary.co.innaphthyridines, the mechanism involves a (Lewis) acid-catalyzed condensation of aminobenzoic acids with benzaldehydes. This step furnishes respective imines which then act as intermediates, undergoing an in-situ [4+2]-cycloaddition with dienophiles to construct the fused ring system. acs.org Similarly, the synthesis of certain fused 1,5-naphthyridinones proceeds through the formation of a stabilized N-acyliminium salt intermediate, followed by the opening of a lactam ring. nih.gov

Synthetic approaches can also start from a pre-formed pyridine (B92270) ring. For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from 4-aminopyridine (B3432731) derivatives, such as 4-aminonicotinaldehyde (B1271976), which are condensed with reagents like malonamide (B141969) to form the second ring. nih.govmdpi.com Another pathway involves the reaction of a 4-chloropyridine (B1293800) derivative with an amine, followed by condensation to build the bicyclic structure. nih.govmdpi.com

However, the reactivity of the naphthyridine core is not universal. Studies on 10-chloro-tetrahydrobenzo[b] researchgate.netdigitallibrary.co.innaphthyridine derivatives have shown that certain positions can be completely inactive towards specific reactions. For example, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netdigitallibrary.co.innaphthyridine was found to be unreactive in attempted reactions with activated alkynes, even under forcing conditions such as extended boiling or microwave activation. nih.gov This highlights the nuanced reactivity of the scaffold, where electronic and steric factors heavily influence reaction outcomes. Crucially, control experiments have demonstrated that in some multi-component reactions, the absence of a catalyst results in no product formation, underscoring that these transformations are not spontaneous but mechanistically dependent on catalytic cycles. researchgate.net

Kinetic Studies of Naphthyridine-Forming Reactions

While specific kinetic data for the formation of 2-ethyl-1,6-naphthyridine is not extensively detailed in the available literature, kinetic studies of analogous reactions involving the formation of heterocyclic rings provide valuable mechanistic insights. For instance, investigations into the reactions of 2-diethylaminoethylchloride in N,N-dimethylformamide reveal a mechanism heavily influenced by the formation of a cyclic intermediate. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst is paramount in directing the outcome of 1,6-naphthyridine synthesis, significantly impacting reaction efficiency, yield, and selectivity. In the multi-component synthesis of pyrano and furano naphthyridine derivatives, organocatalysts have been systematically evaluated. researchgate.net

Camphor sulfonic acid (CSA) has been identified as a particularly effective catalyst, providing superior results in terms of both reaction times and yields compared to other acids like citric acid, tartaric acid, and p-toluenesulfonic acid (PTSA). researchgate.net The optimization of catalyst loading is also critical; studies show that a 30-mole % loading of CSA achieves an optimal balance of efficiency and selectivity. researchgate.net The essential role of the catalyst is confirmed by blank experiments where, in the absence of any catalyst, no reaction is observed. researchgate.net

In other related syntheses, Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are employed to facilitate electrocyclic ring closure reactions, suggesting a stepwise [4+2]-cycloaddition mechanism. nih.gov Furthermore, the functionalization of the naphthyridine scaffold, such as through N-alkylation, utilizes specific reagents to ensure efficiency. The use of a base like cesium carbonate is common for promoting reactions between the naphthyridine nitrogen and alkyl halides. nih.gov

CatalystRelative DiastereoselectivityPerformance Notes
Camphor sulfonic acid (CSA) SuperiorImproved yields and reduced reaction times. researchgate.net
p-Toluenesulfonic acid (PTSA) ModerateBetter results than citric or tartaric acid. researchgate.net
Citric acid LowerLess effective than CSA and PTSA. researchgate.net
Tartaric acid LowerLess effective than CSA and PTSA. researchgate.net

Stereochemical Control and Diastereoselectivity in Complex Syntheses

Achieving stereochemical control is a significant challenge and a key goal in the synthesis of complex molecules based on the naphthyridine core. Research has demonstrated that high levels of diastereoselectivity can be achieved through the careful selection of catalysts and reaction conditions. researchgate.net

In the synthesis of pyrano- and furano-fused 1,6-naphthyridines using Camphor sulfonic acid (CSA) as a catalyst, a high diastereoselective preference for the cis isomer is observed. researchgate.netekb.eg This selectivity is a direct consequence of the transition state geometry favored by the organocatalyst.

Remarkably, the diastereoselectivity of this reaction can be inverted by modifying the solvent system. The addition of water as a co-solvent causes a distinct shift in the reaction pathway, leading to the preferential formation of the trans isomer. researchgate.netekb.eg This switch highlights the sensitive interplay between the catalyst, substrates, and solvent environment in dictating the three-dimensional arrangement of the final product.

Similar high diastereoselectivity has been noted in related synthetic routes. For example, the acid-catalyzed cycloaddition used to form octahydrobenzo[h] researchgate.netdigitallibrary.co.innaphthyridine scaffolds proceeds with a strong preference for the syn stereoisomer, with diastereomeric ratios often exceeding 93:7. acs.org

Influence of Solvent and Reaction Conditions on Mechanism

The solvent and other reaction conditions exert a profound influence on the mechanism, rate, and selectivity of reactions forming the 1,6-naphthyridine core. A systematic study of solvents in the CSA-catalyzed multi-component reaction revealed that acetonitrile (B52724) is the most effective medium, providing the best combination of high yields and short reaction times. researchgate.net Other solvents such as DMF, THF, and aqueous mixtures were found to be less efficient. researchgate.net

The most striking influence of the reaction medium is on stereoselectivity. As noted previously, the introduction of water as a co-solvent with either acetonitrile or THF fundamentally alters the reaction mechanism's preferred stereochemical outcome, switching the major product from the cis to the trans diastereomer. researchgate.net This suggests that water may participate in the transition state, possibly through hydrogen bonding, to favor a different geometric approach of the reactants. The conditions are critical, as demonstrated by the fact that a mixture of aniline (B41778) and 3,4-dihydro-2H-pyran in acetonitrile at room temperature shows no reaction even after three days without a catalyst, proving that thermal energy alone is insufficient to drive the transformation. researchgate.net

Solvent SystemRelative YieldDiastereoselectivity
Acetonitrile HighHigh cis selectivity
DMF Lower-
THF Lower-
Acetonitrile / H₂O ModerateShifted towards trans isomer
THF / H₂O ModerateShifted towards trans isomer

Structure Reactivity and Structure Interaction Relationship Studies in Chemical Biology

Molecular Interactions with Biological Macromolecules

The 1,6-naphthyridine (B1220473) scaffold is a versatile platform capable of forming ligands for a variety of biological receptors. nih.gov While specific interaction data for 2-ethyl-1,6-naphthyridine is not extensively detailed in the literature, studies on the closely related 1,6-naphthyridin-2(1H)-one series provide significant insights into their molecular recognition patterns. These compounds have been identified as ligands for several receptors, with their biological activities often linked to the substitution patterns on the naphthyridine core. nih.govresearchgate.net

Mechanistic Studies of Enzyme Inhibition

While the specific enzyme inhibition mechanism for this compound is not elucidated, the broader class of naphthyridine derivatives has been explored as enzyme inhibitors. A prominent example is the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. wikipedia.orgnih.gov

The general mechanism of cholinesterase inhibition involves the binding of the inhibitor to the enzyme's active site. wikipedia.org This active site contains two key regions: an anionic site and an esteratic site. nih.gov Inhibitors can interact with one or both of these sites, preventing the binding and subsequent hydrolysis of acetylcholine. wikipedia.org In the case of reversible inhibitors, this binding is non-covalent, whereas irreversible inhibitors typically form a stable covalent bond with a key amino acid residue, such as serine, in the esteratic site. wikipedia.org For a compound like this compound, it is hypothesized that the naphthyridine core could interact with the active site, with the ethyl group potentially influencing the orientation and binding affinity.

Another described mechanism of enzyme inhibition is substrate-assisted inhibition, where the inhibitor forms a covalent adduct with the substrate, which then binds tightly to the enzyme's active site. nih.gov While this has been characterized for adenosine (B11128) sulfamate (B1201201) analogues and ubiquitin-activating enzyme, it represents a potential, though unconfirmed, mechanistic pathway for other enzyme-inhibitor systems. nih.gov

Modulating Ligand-Receptor Binding Affinity through Structural Modifications

The affinity of a ligand for its receptor can be finely tuned by making specific structural modifications. This principle is fundamental to drug design and is applicable to the this compound scaffold. The introduction, removal, or alteration of functional groups can significantly impact binding affinity and efficacy.

For example, in a study on a different heterocyclic scaffold, the installation of a methyl group was shown to boost retinoid X receptor (RXR) agonism. acs.org This highlights how even small alkyl groups can occupy small hydrophobic pockets within a receptor's binding site, leading to enhanced activity. acs.org Similarly, the ethyl group at the 2-position of this compound is expected to influence its binding to target macromolecules. The size and lipophilicity of this group can affect how the molecule fits into a binding pocket and can contribute to hydrophobic interactions.

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on binding affinity, based on general medicinal chemistry principles.

ModificationPositionRationalePotential Impact on Binding Affinity
Replacement of ethyl with methyl2Reduce steric bulkMay increase or decrease affinity depending on pocket size
Replacement of ethyl with propyl2Increase steric bulk and lipophilicityMay increase affinity if a larger hydrophobic pocket is available
Introduction of a hydroxyl group on the ethyl chain2Introduce hydrogen bonding capabilityCould increase affinity if a hydrogen bond donor/acceptor is nearby
Introduction of a halogen (e.g., F, Cl) on the naphthyridine ringVariousAlter electronic properties and potentially form halogen bondsCan significantly alter binding affinity and selectivity

Computational Approaches to Predict Molecular Interactions

Computational modeling is an indispensable tool for predicting and understanding the interactions between small molecules and biological macromolecules. scienceopen.comnih.govnih.gov These methods can provide valuable insights into the likely binding modes of compounds like this compound, guiding further experimental studies.

Common computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could predict its binding pose within the active site of a target enzyme, such as a kinase or cholinesterase.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. nih.gov By analyzing a series of 1,6-naphthyridine analogs, a QSAR model could be developed to predict the activity of new derivatives.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov A pharmacophore model for a specific receptor could be used to screen virtual libraries for other 1,6-naphthyridine derivatives with a high probability of being active.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of the interaction and the role of solvent molecules. nih.gov

These computational tools allow for the rational design of new 1,6-naphthyridine derivatives with improved potency and selectivity.

Influence of Naphthyridine Isomerism on Molecular Recognition

The isomeric form of a molecule can have a profound impact on its biological activity. nih.gov In the case of naphthyridines, the positions of the two nitrogen atoms in the bicyclic ring system define the different isomers (e.g., 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine). nih.gov This variation in nitrogen placement alters the molecule's shape, electronic distribution, and hydrogen bonding capacity, all of which are critical for molecular recognition by a biological target.

A clear example of the importance of structural features that can be considered a form of isomerism is seen in the 1,6-naphthyridin-2(1H)-one series. The presence or absence of a double bond between the C3 and C4 positions has been shown to be a key determinant of the primary biological activity of these compounds. nih.gov

Structural Feature in 1,6-Naphthyridin-2(1H)-onesPredominant Biological Activity
C3-C4 double bondAntitumor
C3-C4 single bondCardiovascular

This data, derived from a large-scale analysis of published compounds and patents, underscores how subtle changes in the naphthyridine core can redirect the biological effects of the entire molecule. nih.gov While this example does not directly involve positional isomerism of the nitrogen atoms, it powerfully illustrates the principle that small structural variations in the naphthyridine scaffold are critical for determining its interaction with different biological macromolecules and thus its therapeutic application.

Emerging Applications in Chemical Synthesis and Materials Science

Naphthyridines as Building Blocks in Organic Synthesis

The naphthyridine core is a valuable building block for constructing more complex molecular architectures. nih.gov The reactivity of the 1,6-naphthyridine (B1220473) system can be modulated by substituents, allowing for its incorporation into a wide range of organic compounds. acs.org For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones is often achieved by constructing the second ring from a pre-formed pyridine (B92270) or pyridone. nih.gov Synthetic strategies such as the Skraup reaction, though sometimes challenging, have been adapted to produce 1,6-naphthyridine and its derivatives. acs.org

The ethyl group at the 2-position of 2-ethyl-1,6-naphthyridine can influence its reactivity and solubility, making it a useful intermediate in multi-step syntheses. This allows for the creation of diverse molecular libraries for screening in various applications. nih.gov The development of novel synthetic methodologies continues to expand the accessibility and utility of naphthyridine-based building blocks in organic chemistry. nih.gov

Ligand Design for Metal Complexation and Catalysis

Naphthyridine derivatives are widely employed as ligands in coordination chemistry due to the ability of their nitrogen atoms to chelate metal ions. nih.govescholarship.org The 1,8-naphthyridine (B1210474) isomer, in particular, has been extensively used to create bimetallic complexes where two metal centers are held in close proximity, facilitating cooperative catalysis. escholarship.orgresearchgate.net These complexes have shown promise in mimicking the active sites of metalloenzymes and catalyzing a range of chemical transformations. escholarship.org

While the 1,6-naphthyridine isomer is less common in this context, the fundamental chelating ability of the naphthyridine core suggests that this compound could also serve as a valuable ligand. The ethyl substituent may provide steric and electronic tuning of the resulting metal complex, potentially influencing its catalytic activity and selectivity. The design of novel ligands based on the 1,6-naphthyridine scaffold could lead to the development of new catalysts for organic synthesis and other applications. nih.gov

Optoelectronic Applications (e.g., Fluorescent Compounds, OLEDs)

The rigid, aromatic structure of the naphthyridine core makes it an attractive scaffold for the development of materials with interesting photophysical properties. Naphthyridine derivatives have been investigated for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). epo.org Their ability to form stable, conjugated systems allows for the tuning of their absorption and emission characteristics.

Derivatives of 1,6-naphthyridine have been noted for their potential electronic properties, although practical applications are still emerging. acs.org The introduction of an ethyl group, as in this compound, can impact the molecule's packing in the solid state and its solubility in organic solvents, which are crucial factors for device fabrication. Further research into the synthesis and characterization of this compound-containing materials could lead to the development of novel fluorescent compounds and components for OLEDs.

Role as Agrochemical Scaffolds (e.g., fungicides, bactericides, herbicides, insecticides)

The biological activity of naphthyridine derivatives extends to the field of agrochemicals. The structural similarities to quinolones, a class of compounds with known antibacterial properties, suggest that naphthyridines could serve as effective scaffolds for the development of new crop protection agents. For example, Enoxacin, a fluoroquinolone antibiotic with a 1,8-naphthyridine core, is effective against a range of bacteria. wikipedia.org

While specific studies on this compound as an agrochemical are not widely reported, the general biological activity of the naphthyridine family indicates its potential in this area. The development of derivatives based on the 1,6-naphthyridine scaffold could lead to new fungicides, bactericides, herbicides, or insecticides. The ethyl group could be a key feature in optimizing the biological efficacy and selectivity of such compounds.

Design of Molecular Probes and Sensors

The fluorescent properties of certain naphthyridine derivatives make them suitable for use in molecular probes and sensors. nih.gov These tools are designed to detect specific analytes, such as metal ions or biologically important molecules, through a measurable change in their fluorescence. The design of such probes often involves attaching a fluorophore to a recognition moiety that selectively binds to the target. nih.gov

The 1,6-naphthyridine core could serve as the fluorescent signaling unit in a molecular sensor. The ethyl group in this compound may be functionalized to attach a specific receptor, or it could help to fine-tune the photophysical properties of the probe. The development of sensors based on this scaffold could have applications in environmental monitoring, medical diagnostics, and cellular imaging. nih.govnih.gov

Development of Novel Synthetic Reagents and Methodologies

The exploration of the reactivity of less common heterocyclic systems like 1,6-naphthyridine can lead to the discovery of new synthetic reagents and methodologies. nih.gov The unique electronic nature of the 1,6-naphthyridine ring system can enable novel chemical transformations that are not possible with more common scaffolds.

For example, the development of new methods for the functionalization of the this compound core could provide access to a range of novel compounds with potentially useful properties. Research in this area contributes to the broader field of synthetic chemistry by expanding the toolkit available to organic chemists for the construction of complex molecules. researchgate.netresearchgate.net

Future Directions and Unexplored Research Avenues for 2 Ethyl 1,6 Naphthyridine

Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality into drug candidates is a cornerstone of modern medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities and toxicological profiles. nih.gov To date, the asymmetric synthesis of 2-ethyl-1,6-naphthyridine has not been extensively reported. Future research should focus on developing stereoselective methods to access enantiomerically pure forms of its derivatives.

Key research avenues include:

Catalytic Asymmetric Synthesis: The development of methods using chiral catalysts (metal-based or organocatalysts) to control the stereochemistry during the formation of the naphthyridine core or the introduction of substituents. For instance, an asymmetric variant of the Friedländer reaction or multicomponent reactions could be explored. ekb.egresearchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the this compound scaffold with inherent stereocontrol.

Derivatization of the Ethyl Group: Introducing a chiral center on the ethyl side chain, for example, through asymmetric hydroxylation or amination, to produce chiral secondary alcohol or amine derivatives.

These approaches would yield a library of chiral this compound analogues, enabling a thorough investigation of stereospecific structure-activity relationships (SAR).

Table 1: Hypothetical Chiral Derivatives and Potential Synthetic Strategies

Derivative NameTarget ChiralityProposed Synthetic Approach
(R)-1-(1,6-Naphthyridin-2-yl)ethan-1-ol(R) configuration at the carbinol centerAsymmetric reduction of 2-acetyl-1,6-naphthyridine using a chiral catalyst (e.g., (R)-CBS reagent).
(S)-1-(1,6-Naphthyridin-2-yl)ethan-1-amine(S) configuration at the amino centerReductive amination of 2-acetyl-1,6-naphthyridine with a chiral auxiliary, followed by removal.
2-Ethyl-7-chiral-substituted-1,6-naphthyridineChirality on the naphthyridine ringDiastereoselective cycloaddition reactions using a chiral dienophile with a suitable pyridine (B92270) precursor. ekb.eg

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and higher yields. chim.itthieme-connect.de Applying flow chemistry to the synthesis of this compound could overcome challenges associated with hazardous reagents or exothermic reactions often encountered in the synthesis of nitrogen heterocycles. acs.org

Future research in this area could involve:

Adapting Batch Syntheses: Converting established multi-step batch syntheses of substituted 1,6-naphthyridines into a telescoped continuous flow process. This minimizes manual handling and purification steps between reactions. chim.it

High-Throughput Optimization: Using automated flow reactors to rapidly screen reaction conditions (temperature, pressure, catalyst, residence time) to identify optimal parameters for the synthesis of this compound.

In-line Purification and Analysis: Integrating immobilized scavenger resins and real-time analytical techniques (e.g., FlowIR, UPLC-MS) into the flow stream to enable the production of highly pure material directly from the reactor. thieme-connect.de

The successful implementation of a continuous flow synthesis would be a critical step towards the large-scale, cost-effective production of this compound for extensive biological screening and material science applications.

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. This approach is particularly valuable for creating complex chiral molecules. mdpi.com The application of biocatalysis to this compound is a completely unexplored but promising field.

Potential research directions include:

Enzymatic Desymmetrization: Using hydrolases (lipases, proteases) for the enantioselective hydrolysis of a prochiral diester or diacetate derivative attached to the this compound core to yield valuable chiral building blocks.

Oxidoreductase-Mediated Transformations: Employing oxidoreductases for the stereoselective reduction of a ketone precursor to a chiral alcohol or the oxidation of the ethyl group.

Transaminase Applications: Using transaminases for the asymmetric synthesis of chiral amino-derivatives from a corresponding ketone precursor, providing access to a different class of chiral molecules.

Table 2: Potential Biocatalytic Reactions for this compound Derivatives

Enzyme ClassSubstrateProductResearch Goal
Hydrolase2-(1,3-diacetoxypropyl)-1,6-naphthyridine(R)- or (S)-2-(1-acetoxy-3-hydroxypropyl)-1,6-naphthyridineEnantioselective synthesis of a chiral monoacetate.
Ketoreductase2-Acetyl-1,6-naphthyridine(R)- or (S)-1-(1,6-Naphthyridin-2-yl)ethanolHighly enantioselective production of a chiral alcohol.
Transaminase2-Acetyl-1,6-naphthyridine(R)- or (S)-1-(1,6-Naphthyridin-2-yl)ethanamineAsymmetric synthesis of a primary chiral amine.

Advanced Materials Integration and Nanotechnology Applications

The aromatic, electron-deficient nature of the naphthyridine ring system suggests that this compound could serve as a valuable building block for advanced functional materials. The ethyl group provides a handle for tuning solubility and for covalent integration into larger systems.

Unexplored applications to investigate:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atoms can influence the HOMO/LUMO energy levels, and the scaffold could be functionalized to promote self-assembly and charge transport.

Metal-Organic Frameworks (MOFs): Functionalizing the naphthyridine ring with carboxylic acid or other coordinating groups to create ligands for novel MOFs with potential applications in gas storage, separation, or catalysis.

Fluorescent Sensors: Developing derivatives that exhibit changes in their fluorescence properties upon binding to specific metal ions or biomolecules, leveraging the coordinating ability of the naphthyridine nitrogens.

Computational Design of Novel Naphthyridine Architectures with Predicted Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. mdpi.com These methods can be used to design novel derivatives of this compound and predict their biological activity or material properties before committing to synthetic efforts. nih.govnih.gov

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of this compound derivatives with their biological activity. mdpi.com This can guide the design of more potent compounds.

Structure-Based Drug Design: Using molecular docking to simulate the binding of this compound derivatives to the active sites of specific protein targets (e.g., kinases, DNA gyrase), as has been done for other naphthyridine isomers. nih.govnih.gov

Materials Property Prediction: Employing Density Functional Theory (DFT) calculations to predict the electronic properties (e.g., bandgap, charge mobility) of new derivatives for materials science applications.

Table 3: Hypothetical 3D-QSAR Study for a Series of this compound Analogs

ModelPredictive r²Steric ContributionElectrostatic Contribution
CoMFA0.610.920.7555%45%
CoMSIA0.650.940.8125%35%

This hypothetical data suggests a robust model where both steric and electrostatic fields are important for activity, providing a roadmap for future design.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the synthesis of the 1,6-naphthyridine (B1220473) core is established, the full reactive potential of the this compound molecule remains to be explored. Investigating novel chemical transformations can unlock access to a wider range of derivatives with unique substitution patterns.

Key areas for exploration include:

C-H Activation/Functionalization: Developing regioselective methods for direct C-H functionalization at various positions on the naphthyridine rings. This modern synthetic strategy avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of diverse chemical groups.

Novel Cycloaddition Reactions: Using the naphthyridine ring as a dienophile or dipolarophile in cycloaddition reactions to construct novel, complex polycyclic and heterocyclic systems fused to the core structure.

Photoredox Catalysis: Employing visible-light photoredox catalysis to enable previously inaccessible transformations, such as radical additions to the naphthyridine core or functionalization of the ethyl side chain under mild conditions.

Advanced Cross-Coupling: Expanding beyond known methods to utilize a broader range of modern cross-coupling reactions to install complex fragments at various positions on the ring system. mdpi.com

By systematically investigating these future directions, the scientific community can fully elucidate the chemical, biological, and material properties of this compound, potentially leading to the development of new therapeutics, functional materials, and innovative chemical tools.

Q & A

Q. What are the common synthetic routes for 2-ethyl-1,6-naphthyridine?

Methodological Answer: this compound is synthesized via cyclization and substitution reactions. For example:

  • Cyclization of ketones : Reaction of 1-methyl-4-piperidone (126) with 2-cyano thiophenecarboxamide and 2-thiophenecarboxaldehyde under Na₂S₂O₃/Et₃N in ethanol (reflux, 30 min) yields hexahydro-1,6-naphthyridine derivatives (64% yield) .
  • Hydrolysis of esters : Ethyl esters (e.g., ethyl 7-chloro-1-cyclopropyl-1,6-naphthyridine-3-carboxylate) undergo acidic hydrolysis (HCl, H₂O/EtOH, reflux) to produce carboxylic acid derivatives (81% yield) .

Table 1: Representative Synthetic Conditions

SubstrateReagents/ConditionsProductYieldReference
1-Methyl-4-piperidoneNa₂S₂O₃, Et₃N, EtOH, refluxHexahydro-1,6-naphthyridine derivative64%
Ethyl ester derivativeHCl, H₂O/EtOH, refluxCarboxylic acid derivative81%

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and computational tools:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl group at C2) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., PubChem data for similar compounds lists exact masses) .
  • InChI key analysis : Unique identifiers (e.g., SPCQXBZSADFOOD for trifluoromethyl derivatives) validate structural integrity .

Q. How does the ethyl substituent influence the reactivity of 1,6-naphthyridine?

Methodological Answer: The ethyl group at C2 enhances steric effects and modulates electronic properties:

  • Steric hindrance : Limits accessibility for electrophilic substitution at adjacent positions.
  • Electronic effects : The alkyl group donates electron density via inductive effects, altering reaction rates in halogenation or amination .
  • Example: Bromination of 1,6-naphthyridine in CCl₄ yields 3-bromo and 8-bromo derivatives, but ethyl substitution may shift regioselectivity .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselective synthesis of this compound derivatives?

Methodological Answer: Regioselectivity is sensitive to reaction conditions:

  • Solvent effects : Bromination in acetic acid yields 8-bromo derivatives, while CCl₄ with pyridine produces 3-bromo and 8-bromo mixtures .
  • Catalyst optimization : Palladium-catalyzed dealkylation (Pd/C, H₂) selectively removes benzyl groups without disrupting the ethyl substituent .
  • Contradiction resolution : Conflicting reports on product distribution (e.g., mono- vs. di-brominated products) require controlled stoichiometry and temperature .

Table 2: Bromination Regioselectivity

ConditionMajor Product(s)YieldReference
Br₂ in CCl₄ + pyridine3-Bromo, 8-Bromo, 3,8-Dibromo68-11%
Br₂ in acetic acid8-Bromo55%

Q. How can computational chemistry guide the design of this compound-based bioactive molecules?

Methodological Answer: Computational tools predict reactivity and bioactivity:

  • Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites .
  • Molecular docking : Screens interactions with biological targets (e.g., antimicrobial enzymes) using analogs like 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid .
  • ADMET profiling : Predicts pharmacokinetics (e.g., logP, polar surface area) for drug-likeness .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies arise from assay conditions or impurity profiles:

  • Dose-response validation : Re-test compounds across multiple concentrations (e.g., Sigma-Aldrich’s early-discovery compounds require purity verification) .
  • Comparative studies : Evaluate analogs (e.g., ethyl vs. methyl substituents) to isolate substituent effects .
  • Meta-analysis : Aggregate data from PubChem, ECHA, and EPA DSSTox to identify trends .

Q. How is this compound utilized in materials science?

Methodological Answer: Applications include:

  • Coordination chemistry : The ethyl group stabilizes metal complexes (e.g., with transition metals) for catalytic or luminescent materials .
  • Polymer modification : Incorporation into copolymers enhances thermal stability (e.g., via radical polymerization) .

Key Considerations for Researchers

  • Avoid unreliable sources : Prioritize PubChem, ECHA, and peer-reviewed syntheses over commercial platforms .
  • Data reproducibility : Document reaction conditions meticulously (e.g., solvent, temperature, catalyst) to reconcile conflicting results .
  • Interdisciplinary collaboration : Combine synthetic chemistry with computational modeling and bioassays for holistic insights .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-ethyl-1,6-naphthyridine
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2-ethyl-1,6-naphthyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.